

NNC-711: A Technical Deep Dive into a Potent GAT-1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of NNC-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1). Developed by Novo Nordisk in the early 1990s, NNC-711 emerged from a research program focused on novel treatments for neurological disorders, particularly epilepsy. This document details the discovery, historical context, mechanism of action, and extensive preclinical pharmacological characterization of NNC-711. It includes a compilation of quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. While NNC-711 demonstrated significant promise as an anticonvulsant in animal models, its progression into human clinical trials and ultimate developmental fate remain undisclosed in publicly available information.

Discovery and Historical Context

The discovery of NNC-711 is rooted in the broader scientific effort to modulate GABAergic neurotransmission for therapeutic benefit. In the late 1980s and early 1990s, inhibiting the reuptake of the brain's primary inhibitory neurotransmitter, y-aminobutyric acid (GABA), was a key strategy being explored for the treatment of epilepsy and other neurological conditions. By blocking the GABA transporters (GATs), the concentration and residence time of GABA in the synaptic cleft could be increased, thereby enhancing inhibitory signaling.







NNC-711, with the chemical name 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride, was synthesized and characterized by scientists at the Danish pharmaceutical company Novo Nordisk.[1] The "NNC" prefix in its name is indicative of its origin. This period at Novo Nordisk was marked by a significant research and development focus on central nervous system (CNS) disorders.[2] The company's efforts in this area also led to the development of other CNS-active compounds, including the marketed antiepileptic drug Tiagabine (Gabitril), another potent GAT-1 inhibitor.[3]

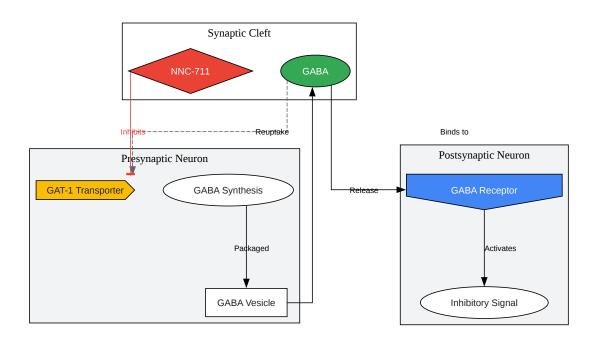
The initial pharmacological characterization of NNC-711 was published in 1992 by Suzdak et al., establishing it as a novel, potent, and selective GABA uptake inhibitor with significant anticonvulsant properties in rodent models.[4] Subsequent research further solidified its profile as a highly selective GAT-1 inhibitor. Despite its promising preclinical profile, public records do not indicate that NNC-711 entered human clinical trials. The reasons for its apparent discontinuation are not publicly documented but may be attributable to strategic decisions within Novo Nordisk's CNS drug development pipeline, especially given the concurrent development and eventual commercial success of Tiagabine.

Mechanism of Action

NNC-711 exerts its pharmacological effects by acting as a potent and selective inhibitor of the GABA Transporter 1 (GAT-1). GAT-1 is a key protein responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thus terminating its inhibitory signal.

By binding to GAT-1, NNC-711 blocks this reuptake process. This leads to an increased concentration of GABA in the synapse, prolonging its inhibitory effect on postsynaptic neurons. This enhanced GABAergic tone is the basis for NNC-711's observed anticonvulsant activity.





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Mechanism of Action of NNC-711

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of NNC-711, highlighting its potency and selectivity.

Table 1: In Vitro Inhibition of GABA Transporters



Transporter	Species	IC50 (μM)	Reference
hGAT-1	Human	0.04	
rGAT-2	Rat	171	
hGAT-3	Human	1700	
hBGT-1	Human	622	

hGAT-1: human GABA transporter 1; rGAT-2: rat GABA transporter 2; hGAT-3: human GABA transporter 3; hBGT-1: human betaine/GABA transporter 1.

Table 2: In Vitro Inhibition of GABA Uptake in Rat Brain

Preparations

Preparation	IC50 (nM)	Reference
Synaptosomal	47	[4]
Neuronal	1238	[4]
Glial	636	[4]

Table 3: In Vivo Anticonvulsant Activity of NNC-711

Seizure Model	Species	ED50 (mg/kg, i.p.)	Seizure Type	Reference
DMCM-induced	Mouse	1.2	Clonic	[4]
Pentylenetetrazol e (PTZ)	Mouse	0.72	Tonic	[4]
Pentylenetetrazol e (PTZ)	Rat	1.7	Tonic	[4]
Audiogenic	Mouse	0.23	Clonic and Tonic	[4]

DMCM: methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate; i.p.: intraperitoneal.





Table 4: In Vivo Behavioral Side Effects of NNC-711 in

Mice

Test	ED50 (mg/kg, i.p.)	Reference
Traction	23	[4]
Rotarod	10	[4]
Exploratory Locomotor Activity	45	[4]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that characterized NNC-711 are described below.

In Vitro GABA Uptake Inhibition Assay

Objective: To determine the potency of NNC-711 in inhibiting GABA uptake into different brain cell preparations and cloned human GABA transporters.

Protocol (based on Suzdak et al., 1992 and Borden et al., 1994):

- Preparation of Synaptosomes, Neuronal, and Glial Cultures (for rat brain preparations):
 - Synaptosomes were prepared from the whole brain of male Wistar rats. The tissue was homogenized in a sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.
 - Primary neuronal and glial cell cultures were established from the cerebral cortices of neonatal rats. Cells were grown to confluence before being used in the uptake assay.
- Transfection of Cells with Cloned Human GABA Transporters (for selectivity profiling):
 - Mammalian cells (e.g., COS-7 or HEK-293) were transiently or stably transfected with plasmid DNA encoding the human GAT-1, GAT-2, GAT-3, or BGT-1 transporters.
- GABA Uptake Assay:

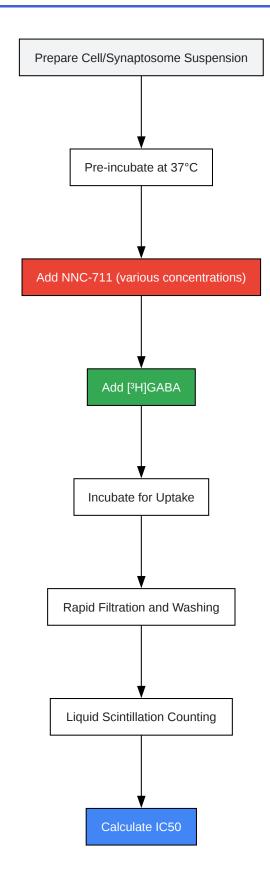


- Cultured cells or synaptosomes were pre-incubated in a Krebs-Ringer-HEPES buffer at 37°C.
- Various concentrations of NNC-711 were added to the preparations and incubated for a short period.
- [3H]GABA was then added to initiate the uptake reaction.
- After a defined incubation time (typically a few minutes), the uptake was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.
- The radioactivity retained on the filters, representing the amount of [3H]GABA taken up by the cells or synaptosomes, was measured by liquid scintillation counting.

Data Analysis:

• The concentration of NNC-711 that produced 50% inhibition of [3H]GABA uptake (IC50) was calculated by non-linear regression analysis of the concentration-response curves.





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In Vitro GABA Uptake Inhibition Assay Workflow



In Vivo Anticonvulsant Activity Assessment

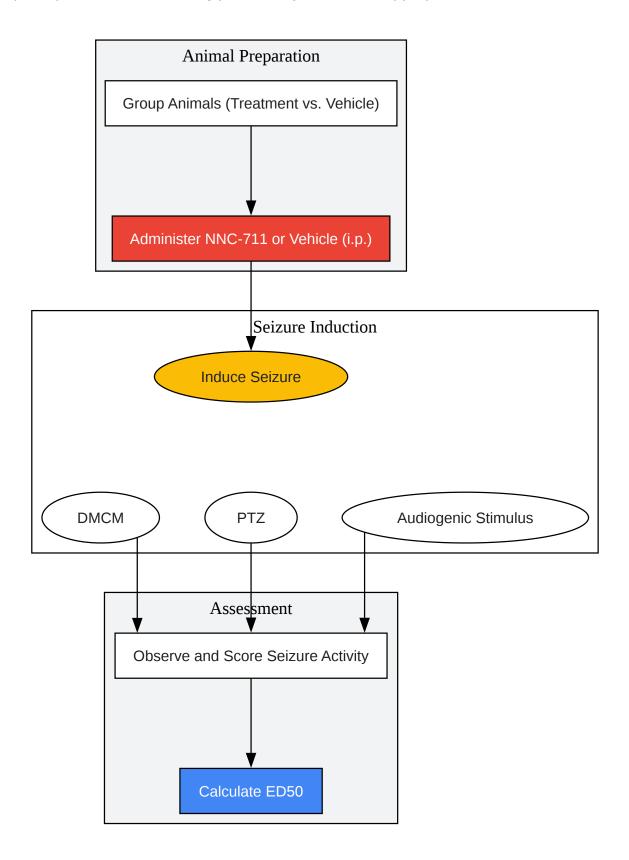
Objective: To evaluate the efficacy of NNC-711 in preventing seizures in various rodent models of epilepsy.

Protocols (based on Suzdak et al., 1992):

- Animals: Male mice (e.g., DBA/2 for audiogenic seizures) and rats (e.g., Wistar) were used.
 Animals were housed under standard laboratory conditions.
- Drug Administration: NNC-711 was dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses. A control group received the vehicle alone.
- Seizure Induction (performed at the time of expected peak drug effect):
 - Chemically-Induced Seizures:
 - DMCM: Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM), a benzodiazepine inverse agonist, was administered i.p. to induce clonic seizures.
 - Pentylenetetrazole (PTZ): PTZ was administered subcutaneously to induce tonic-clonic seizures.
 - Audiogenic Seizures: Genetically susceptible mice were exposed to a high-intensity acoustic stimulus (e.g., a loud bell or siren) to induce a characteristic seizure sequence (wild running, clonic seizures, tonic seizures).
- Observation and Scoring:
 - Animals were observed for a set period following seizure induction.
 - The occurrence and severity of seizures (e.g., presence or absence of clonic or tonic convulsions, seizure latency, and duration) were recorded by trained observers who were often blinded to the treatment conditions.
- Data Analysis:



 The dose of NNC-711 that protected 50% of the animals from a specific seizure endpoint (ED50) was calculated using probit analysis or other appropriate statistical methods.





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In Vivo Anticonvulsant Activity Workflow

Conclusion

NNC-711 was a promising preclinical candidate developed by Novo Nordisk as a potent and selective GAT-1 inhibitor for the treatment of epilepsy. Extensive in vitro and in vivo studies demonstrated its high affinity and selectivity for GAT-1 and its robust anticonvulsant effects in multiple animal models. While the detailed synthesis and the reasons for its ultimate developmental fate are not fully in the public domain, the story of NNC-711 provides a valuable case study in the drug discovery and development of GABAergic modulators. The comprehensive preclinical data package generated for NNC-711 underscores the therapeutic potential of targeting the GABA uptake system and has contributed to the broader understanding of the pharmacology of this class of compounds.

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References

- 1. ijmspr.in [ijmspr.in]
- 2. Novo Nordisk A/S Drug pipelines, Patents, Clinical trials Synapse [synapse.patsnap.com]
- 3. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An historical perspective on GABAergic drugs PubMed [pubmed.ncbi.nlm.nih.gov]
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